molecular formula C18H11Cl2N3O B2779304 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320424-88-2

3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2779304
CAS No.: 320424-88-2
M. Wt: 356.21
InChI Key: RHXYZIQSFPAUTJ-MDZDMXLPSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated aniline group, a chlorinated phenyl group, and an oxazole ring with a carbonitrile group

Preparation Methods

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorinated aniline group: This step involves the reaction of the oxazole intermediate with 4-chloroaniline under suitable conditions.

    Addition of the chlorinated phenyl group: This step involves the reaction of the intermediate with a chlorinated phenyl compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.

Chemical Reactions Analysis

3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

3-(2-chlorophenyl)-5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile can be compared with other similar compounds, such as:

    3-(2-chlorophenyl)-5-[(E)-2-(2-chloroanilino)ethenyl]-1,2-oxazole-4-carbonitrile: This compound has a similar structure but with different substitution patterns.

    5-[(1E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carbonitrile: This compound has additional chlorine atoms on the phenyl ring, leading to different chemical properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

5-[(E)-2-(4-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O/c19-12-5-7-13(8-6-12)22-10-9-17-15(11-21)18(23-24-17)14-3-1-2-4-16(14)20/h1-10,22H/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXYZIQSFPAUTJ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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